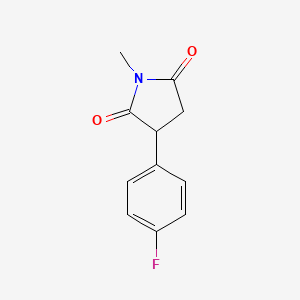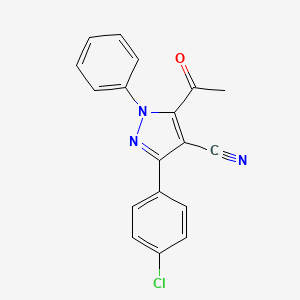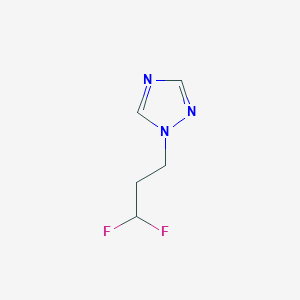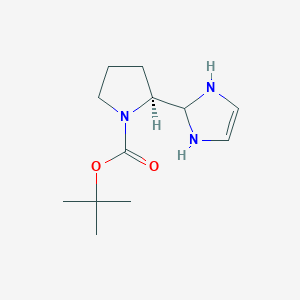![molecular formula C12H12O3S B12872058 4-{[(Furan-2-yl)methyl]sulfanyl}-3-methylbenzene-1,2-diol CAS No. 923267-50-9](/img/structure/B12872058.png)
4-{[(Furan-2-yl)methyl]sulfanyl}-3-methylbenzene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(Furan-2-yl)methyl]sulfanyl}-3-methylbenzene-1,2-diol is an organic compound that features a benzene ring substituted with a furan-2-ylmethylsulfanyl group and two hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Furan-2-yl)methyl]sulfanyl}-3-methylbenzene-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as furan-2-carbaldehyde and 3-methylcatechol.
Formation of the Sulfanyl Linkage: The furan-2-carbaldehyde is reacted with a thiol compound to form the furan-2-ylmethylsulfanyl intermediate.
Coupling Reaction: The intermediate is then coupled with 3-methylcatechol under specific reaction conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using appropriate catalysts, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[(Furan-2-yl)methyl]sulfanyl}-3-methylbenzene-1,2-diol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
4-{[(Furan-2-yl)methyl]sulfanyl}-3-methylbenzene-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic properties that are being explored for various medical applications.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism by which 4-{[(Furan-2-yl)methyl]sulfanyl}-3-methylbenzene-1,2-diol exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions, while the furan-2-ylmethylsulfanyl group can engage in various chemical reactions. These interactions can modulate biological pathways and lead to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-{[(Furan-2-yl)methyl]sulfanyl}-3-nitrobenzaldehyde: This compound has a similar structure but with a nitro group instead of hydroxyl groups.
4-(Furan-2-ylmethylsulfanylmethyl)-benzoic acid: This compound features a carboxylic acid group instead of hydroxyl groups.
Uniqueness
4-{[(Furan-2-yl)methyl]sulfanyl}-3-methylbenzene-1,2-diol is unique due to the presence of both hydroxyl groups and the furan-2-ylmethylsulfanyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
923267-50-9 |
|---|---|
Molekularformel |
C12H12O3S |
Molekulargewicht |
236.29 g/mol |
IUPAC-Name |
4-(furan-2-ylmethylsulfanyl)-3-methylbenzene-1,2-diol |
InChI |
InChI=1S/C12H12O3S/c1-8-11(5-4-10(13)12(8)14)16-7-9-3-2-6-15-9/h2-6,13-14H,7H2,1H3 |
InChI-Schlüssel |
LGNIRNLZJQKDDT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1O)O)SCC2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-oxazolo[3,4-a]pyridine-1,5(3H)-dione](/img/structure/B12871997.png)
![2-(Difluoromethoxy)-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12872006.png)


![2-(Hydroxymethyl)benzo[d]oxazole-6-acetonitrile](/img/structure/B12872033.png)

![1,3-Benzenediol, 5-[[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-](/img/structure/B12872042.png)

![(4AR,6S,7R,8S,8aR)-7,8-bis(benzyloxy)-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B12872056.png)
![(6S,7R)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-6,7-diol](/img/structure/B12872063.png)



